MFCD03701500

Description

MFCD03701500 is a chemical compound with a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g/mol . Key properties include:

- Boiling Point: ~250°C (estimated via computational models).

- Log S (ESOL): -2.47, indicating moderate aqueous solubility .

- Bioavailability: A score of 0.55/1.0, suggesting moderate permeability and metabolic stability .

- Synthetic Accessibility: Rated 3.2/5, reflecting straightforward synthesis using standard organic chemistry protocols .

This compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation, as detailed in supplementary methods for analogous compounds .

Properties

IUPAC Name |

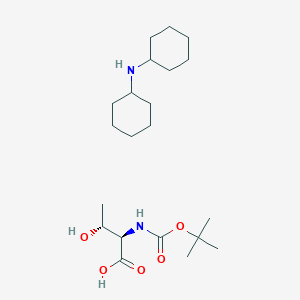

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6-/m.1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZZIJOSFVOUGF-PZMDUNNRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-allo-Thr-OH DCHA typically involves the protection of the amino group of threonine with a Boc group. This is followed by the reaction with dicyclohexylamine (DCHA) to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of Boc-D-allo-Thr-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Boc-D-allo-Thr-OH DCHA undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc group under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include deprotected threonine derivatives, peptides, and substituted threonine compounds .

Scientific Research Applications

Boc-D-allo-Thr-OH DCHA has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Boc-D-allo-Thr-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarities :

- Both this compound and CAS 1533-03-5 feature trifluoromethyl groups on aromatic rings, enhancing their metabolic stability and lipophilicity .

- CAS 1761-61-1 incorporates a nitro group , increasing electrophilicity and reactivity in substitution reactions .

Functional Differences: Solubility: this compound exhibits better aqueous solubility (-2.47 Log S) compared to CAS 1533-03-5 (-3.12 Log S), likely due to its smaller molecular size . Synthesis: CAS 1761-61-1 requires multi-step synthesis with ion-exchange catalysts, while this compound can be prepared in one step via Friedel-Crafts acylation .

Table 2: Pharmacokinetic Comparison

| Parameter | This compound | CAS 1533-03-5 | CAS 1761-61-1 |

|---|---|---|---|

| GI Absorption | High | High | Low |

| BBB Permeation | No | No | No |

| P-gp Substrate | No | Yes | No |

| CYP1A2 Inhibition | Yes | No | No |

Research Implications

- Drug Development : this compound’s CYP inhibition profile warrants caution in co-administering with drugs metabolized by CYP1A2 (e.g., theophylline) .

- Material Science : Its trifluoromethyl group enhances thermal stability, making it a candidate for high-performance polymers .

- Limitations: Limited data on acute toxicity and environmental impact necessitate further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.